![molecular formula C10H20ClNO2 B3248985 tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride CAS No. 1909294-40-1](/img/structure/B3248985.png)
tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Overview
Description
Tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride, commonly known as Boc-3-aminocyclopentane-1-carboxylic acid, is a chemical compound that is widely used in scientific research. It is a derivative of cyclopentane, a five-membered ring compound, and is synthesized by the reaction of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate with hydrochloric acid.
Mechanism of Action
The mechanism of action of Boc-3-aminocyclopentane-1-carboxylic acid is not well understood. However, it is believed to act as a chiral building block in the synthesis of biologically active compounds. It may also have other biological activities that are yet to be discovered.
Biochemical and Physiological Effects:
Boc-3-aminocyclopentane-1-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Boc-3-aminocyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is widely available from chemical suppliers. It is also a versatile chiral building block that can be used in the synthesis of various biologically active compounds. However, one limitation of Boc-3-aminocyclopentane-1-carboxylic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of Boc-3-aminocyclopentane-1-carboxylic acid in scientific research. One area of interest is the synthesis of new biologically active compounds using Boc-3-aminocyclopentane-1-carboxylic acid as a chiral building block. Another area of interest is the study of the biological activities of Boc-3-aminocyclopentane-1-carboxylic acid itself. Further research is needed to fully understand the mechanism of action and potential biological activities of this compound.
Scientific Research Applications
Boc-3-aminocyclopentane-1-carboxylic acid is widely used in scientific research due to its ability to act as a chiral building block in the synthesis of biologically active compounds. It is commonly used in the synthesis of amino acid derivatives, peptides, and other biologically active molecules. Boc-3-aminocyclopentane-1-carboxylic acid is also used as a starting material for the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLGZQHURQKSG-WLYNEOFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
CAS RN |
2307784-28-5 | |
Record name | rac-tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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